Closiramine aceturate

Description

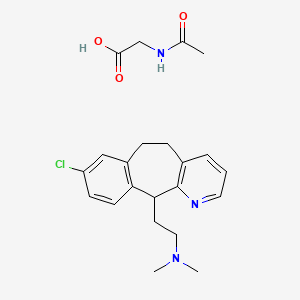

Structure

3D Structure of Parent

Properties

CAS No. |

23256-09-9 |

|---|---|

Molecular Formula |

C22H28ClN3O3 |

Molecular Weight |

417.9 g/mol |

IUPAC Name |

2-acetamidoacetic acid;2-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)-N,N-dimethylethanamine |

InChI |

InChI=1S/C18H21ClN2.C4H7NO3/c1-21(2)11-9-17-16-8-7-15(19)12-14(16)6-5-13-4-3-10-20-18(13)17;1-3(6)5-2-4(7)8/h3-4,7-8,10,12,17H,5-6,9,11H2,1-2H3;2H2,1H3,(H,5,6)(H,7,8) |

InChI Key |

OSAUSAZZRQEEES-UHFFFAOYSA-N |

SMILES |

CC(=O)NCC(=O)O.CN(C)CCC1C2=C(CCC3=C1N=CC=C3)C=C(C=C2)Cl |

Canonical SMILES |

CC(=O)NCC(=O)O.CN(C)CCC1C2=C(CCC3=C1N=CC=C3)C=C(C=C2)Cl |

Other CAS No. |

23256-09-9 |

Origin of Product |

United States |

Historical Context and Evolution of Research Interest

The initial development of closiramine (B1614964) aceturate can be traced back to the 1970s by Schering Corporation, where it was identified as a new antihistaminic agent. smolecule.comscribd.com Early mentions in scientific literature, such as the World Health Organization (WHO) Chronicle and the Journal of the American Medical Association in 1969 and 1970, marked its entry into the scientific community. scribd.com The compound, also known by its developmental code SCH 12169, was investigated for its potential to counteract the physiological effects of histamine (B1213489). smolecule.comnih.gov

Over the years, research interest in closiramine aceturate has been documented in various patents and scientific databases, highlighting its place within the broader class of antihistamines. nasa.govgoogle.comgoogle.com Its chemical structure and properties have been cataloged in comprehensive databases like PubChem and precisionFDA, which provide detailed information on its molecular formula (C22H28ClN3O3) and other identifiers. nih.govfda.gov The research trajectory has seen the compound being included in lists of various therapeutic agents, indicating a sustained, albeit specific, interest in its properties. googleapis.comgoogleapis.compubcompare.ai

Overview of Pre Clinical Research Trajectories

Pre-clinical research on closiramine (B1614964) aceturate has primarily focused on its antihistaminic properties. smolecule.com The core of its biological activity is understood to be its function as a competitive antagonist at H1 histamine (B1213489) receptor sites. smolecule.com This mechanism prevents histamine from binding to these receptors, thereby mitigating allergic responses such as itching, sneezing, and nasal congestion. smolecule.com

The synthesis of closiramine aceturate involves a multi-step chemical process. smolecule.com While specific methodologies can vary, a general approach includes the formation of the core structure, followed by acetylation and chlorination, and concluding with purification steps like crystallization or chromatography. smolecule.com

Methodological Frameworks for Compound Investigation

Established Synthetic Pathways and Methodological Refinements

The synthesis of closiramine, chemically known as 8-chloro-11-(1-piperazinyl)-5H-dibenzo[b,e] smolecule.comresearchgate.netdiazepine (B8756704), complexed with N-acetylglycine (aceturic acid), is a multi-step process. The core dibenzodiazepine structure is analogous to that of other well-known pharmaceutical compounds, and its synthesis often leverages similar chemical reactions. Key steps typically involve the formation of the central seven-membered diazepine ring through cyclization reactions.

While specific proprietary methods may vary, a general and established approach for the synthesis of the dibenzodiazepine core involves the following key transformations. researchgate.net A synthesis for a structural analog on a kilogram scale has been reported that avoids chromatographic purification, highlighting a pathway optimized for large-scale production. researchgate.net The key steps in such a process often include an Ullmann condensation, followed by catalytic hydrogenation and a final catalyzed cyclization. researchgate.net

The table below outlines a representative pathway for the synthesis of the core dibenzodiazepine scaffold.

Table 1: Representative Synthetic Steps for the Dibenzo[b,e] smolecule.comresearchgate.netdiazepine Core

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Ullmann Condensation | Coupling of an aniline (B41778) derivative with an o-halobenzoic acid derivative to form a diarylamine intermediate. |

| 2 | Catalytic Hydrogenation | Reduction of a functional group, often a nitro group, on the intermediate to an amine. |

| 3 | Amide Formation | Reaction of the diarylamine with a reagent to introduce the precursor to the C11 position of the core. |

| 4 | Catalyzed Cyclization | An intramolecular reaction, often catalyzed by an acid or a coupling agent like titanium tetrachloride, to form the seven-membered diazepine ring. researchgate.net |

| 5 | Introduction of Piperazine (B1678402) | The piperazine moiety is typically introduced by nucleophilic substitution at the C11 position of the cyclized intermediate. |

Once the core, 8-chloro-11-(1-piperazinyl)-5H-dibenzo[b,e] smolecule.comresearchgate.netdiazepine, is synthesized and purified, it is combined with N-acetylglycine to form the final this compound salt.

Strategies for Structural Modification and Derivatization

The development of analogs from a lead compound is a standard strategy in medicinal chemistry to explore the structure-activity relationship (SAR). researchgate.net For the closiramine scaffold, structural modifications can be targeted at several key positions to generate a library of derivatives. The primary sites for modification are the piperazine ring and the aromatic rings of the dibenzodiazepine nucleus.

Modification of the Piperazine Ring: The secondary amine in the piperazine moiety is a highly versatile handle for derivatization. It can readily undergo N-alkylation or N-acylation to introduce a wide variety of functional groups. For instance, the synthesis of clozapine (B1669256) involves the methylation of this nitrogen. researchgate.net

Modification of the Aromatic Rings: Introducing or altering substituents on the two benzene (B151609) rings of the dibenzodiazepine core is another key strategy. This is often accomplished by starting the synthesis with appropriately substituted precursors rather than by direct modification of the final core, which can be challenging. A patent for related compounds describes the synthesis of a 7-fluoro-8-chloro analog, demonstrating that halogen substitution patterns can be precisely controlled. google.com This allows for fine-tuning of the electronic and lipophilic properties of the molecule.

The table below summarizes key strategies for creating analogs.

Table 2: Strategies for Structural Modification and Examples

| Modification Site | Strategy | Example of Resulting Analog Structure |

|---|---|---|

| Piperazine Nitrogen | N-Alkylation | Introduction of a methyl group (e.g., Clozapine). researchgate.net |

| Piperazine Nitrogen | N-Acylation | Addition of an acyl group to form an amide linkage. |

| Aromatic Ring (Ring A) | Halogenation | Synthesis of a 7-fluoro derivative from a fluorinated precursor. google.com |

These modifications allow researchers to systematically probe how different parts of the molecule contribute to its chemical and biological properties. researchgate.net

Optimization of Synthesis for Research-Grade Purity and Yield

Achieving high purity and yield is critical for producing research-grade material. Optimization focuses on refining reaction conditions, improving purification methods, and implementing robust analytical controls.

Purification Strategies: The choice of purification method is crucial for achieving the high purity required for research applications, which can be greater than 98%. gyrosproteintechnologies.com While laboratory-scale synthesis may rely on techniques like column chromatography, large-scale production benefits from methods that avoid it. researchgate.net

Recrystallization: This is a powerful technique for purifying solid compounds. A patent for a related analog describes a process of recrystallizing the product from methanol (B129727) with activated charcoal to remove impurities, resulting in a 61% yield for that specific step. google.com

Filtration: Passing the product solution through a bed of silica (B1680970) gel can effectively remove polar impurities or residual catalysts. google.com

The table below compares common purification techniques used in the synthesis of complex molecules like closiramine.

Table 3: Comparison of Purification Techniques

| Technique | Principle | Advantages | Considerations |

|---|---|---|---|

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Highly effective for crystalline solids; scalable. google.com | Requires finding a suitable solvent; some product loss is inevitable. |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | High resolution for complex mixtures. | Can be slow, expensive, and difficult to scale up. researchgate.net |

| Filtration over Silica | Adsorption of polar impurities onto a stationary phase. | Fast and effective for removing specific impurities. google.com | Not suitable for separating compounds with similar polarity. |

By combining optimized reaction steps with efficient purification protocols, it is possible to synthesize this compound and its analogs with the high degree of purity and in the quantities required for rigorous scientific investigation.

H1 Histamine Receptor Antagonism: Ligand-Target Interactions

The principal mechanism of action for this compound is its function as a histamine H1 receptor antagonist. justia.comdrugbank.com Drugs in this class selectively bind to H1 receptors, thereby blocking the actions of endogenous histamine. drugbank.com The interaction between H1 receptor antagonists and the receptor has been a subject of extensive study, revealing complex binding modes and regulatory mechanisms. nih.gov The binding generally occurs within a pocket of the receptor, involving key amino acid residues that stabilize the antagonist-receptor complex. nih.govmdpi.com For instance, studies on other H1 antagonists have shown that interactions with specific residues like D1073.32 are crucial for binding. nih.gov

The affinity and binding kinetics of a ligand for its receptor are critical determinants of its pharmacological activity. nih.gov Techniques such as radioligand binding assays and cell membrane chromatography are employed to evaluate these parameters for H1 receptor antagonists. nih.gov These methods allow for the determination of the dissociation constant (KD), which indicates the affinity of a drug for the receptor; a lower KD value signifies a higher binding affinity. nih.gov

For example, affinity studies on various H1 antagonists have yielded a range of KD values, illustrating the diversity in binding strengths within this drug class. nih.gov While specific binding kinetic data for this compound is not detailed in the available literature, the established methodologies provide a framework for its characterization. Quantitative structure-affinity relationship (QSAR) studies are also used to correlate the physicochemical properties of compounds with their receptor binding affinities, aiding in the design of more potent and selective drugs. nih.gov

Illustrative Binding Affinities of Select H1 Antagonists Note: This table presents data for other well-characterized H1 antagonists to illustrate the range of binding affinities and is not representative of this compound for which specific data is not publicly available.

| Compound | Dissociation Constant (KD) | Method |

|---|---|---|

| Azelastine | (8.72 ± 0.21) × 10-7 M | Cell Membrane Chromatography |

| Cyproheptadine | (9.12 ± 0.26) × 10-7 M | Cell Membrane Chromatography |

| Doxepin | (9.90 ± 0.18) × 10-7 M | Cell Membrane Chromatography |

| Astemizole | (1.42 ± 0.13) × 10-6 M | Cell Membrane Chromatography |

| Chlorpheniramine | (2.25 ± 0.36) × 10-6 M | Cell Membrane Chromatography |

| Diphenhydramine | (3.10 ± 0.27) × 10-6 M | Cell Membrane Chromatography |

Data sourced from a study on H1 receptor-ligand interactions. nih.gov

H1 histamine receptors are G protein-coupled receptors (GPCRs) that, upon binding histamine, activate the Gq/11 family of G proteins. ebi.ac.uk This activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), resulting in a cellular response. nih.gov

H1 antagonists, often acting as inverse agonists, bind to the inactive conformational state of the H1 receptor. nih.gov This binding stabilizes the receptor in its inactive form, shifting the conformational equilibrium away from the active state. By preventing the receptor from adopting its active conformation, these antagonists block the coupling to Gq/11 and inhibit the downstream signal transduction pathway, thereby perturbing the physiological response to histamine. nih.govmdpi.com

Investigation of Central Nervous System Interactions (e.g., Blood-Brain Barrier Permeation and Related Mechanistic Research)

The ability of a drug to interact with the central nervous system (CNS) is largely dependent on its capacity to cross the blood-brain barrier (BBB). nih.govnih.gov The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS. mdpi.com Physicochemical properties of a molecule, such as lipophilicity, molecular size, and charge, are key factors determining its ability to diffuse across this barrier. nih.gov Furthermore, active efflux transporters, like P-glycoprotein, present in the BBB can actively pump drugs out of the CNS, limiting their brain penetration. mdpi.com

First-generation antihistamines are known to cross the BBB, which can lead to CNS-mediated effects. googleapis.com The potential for a compound like this compound to permeate the BBB would be a critical aspect of its pharmacological profile, influencing its potential interactions within the CNS. justia.com Research into targeted protein degraders and other molecules highlights the ongoing challenge and investigation into the mechanisms governing BBB permeability for therapeutics. accscience.com

Exploration of Novel Molecular Targets and Off-Target Engagement in Pre-clinical Models

The comprehensive pharmacological profile of a drug includes not only its interaction with its primary target but also any "off-target" engagement. nih.gov These off-target interactions can sometimes lead to unexpected therapeutic effects or side effects. nih.gov Preclinical drug development often involves screening compounds against a broad panel of receptors and enzymes to identify potential off-target activities. nih.gov

Phenotype-based drug discovery is an approach that identifies pharmacological actions in cellular or animal models without prior knowledge of the specific molecular target. researchgate.net This can lead to the discovery of novel targets for existing or new chemical entities. nih.gov Cellular thermal shift assays (CETSA) and other target engagement techniques allow researchers to confirm that a compound binds to its intended target within a cellular context and can also help in identifying unknown targets. youtube.compelagobio.com While this compound is defined by its H1 receptor antagonism, a full understanding of its mechanism would involve preclinical evaluation of its selectivity and potential engagement with other molecular targets. nih.govgoogle.com

Pre Clinical Pharmacodynamic and Pharmacokinetic Studies in Model Systems

Absorption and Distribution Profiles in In Vitro and Ex Vivo Models

Information regarding the absorption and distribution characteristics of Closiramine (B1614964) aceturate in in vitro and ex vivo models is not currently available in published research. Studies detailing its permeability across biological membranes, plasma protein binding, and tissue distribution are essential for understanding its pharmacokinetic profile but remain to be publicly documented.

Metabolic Transformation Pathways and Metabolite Identification in Model Systems

There is a lack of publicly available data on the metabolic fate of Closiramine aceturate in pre-clinical models. The specific enzymatic pathways responsible for its biotransformation and the identities of its major metabolites have not been described in the accessible scientific literature.

Excretion Mechanisms and Clearance Kinetics in Pre-clinical Models

Similarly, detailed studies on the excretion mechanisms and clearance kinetics of this compound in pre-clinical animal models are not found in the public record. Information on the primary routes of elimination (e.g., renal, fecal) and key pharmacokinetic parameters such as half-life and clearance rates has not been published.

Dose-Response Characterization in Pharmacological Assays (Non-Clinical)

While this compound is classified as an antihistaminic, specific non-clinical dose-response data from pharmacological assays are not available. Such data would be crucial for characterizing its potency and efficacy at its target receptors.

Target Engagement and Occupancy Studies in Pre-clinical Settings

There is no publicly accessible information from target engagement and occupancy studies for this compound in pre-clinical settings. These studies are vital for confirming the interaction of the compound with its intended biological target in a living system and understanding the relationship between target occupancy and pharmacological response.

Biological Activity and Efficacy Assessments in Pre Clinical Models

Antihistaminic Activity in Cell Lines and Animal Models

Detailed studies and specific data on the antihistaminic activity of closiramine (B1614964) aceturate in cell lines and animal models are not readily found in the current body of scientific literature. General research into antihistamines often involves evaluating a compound's ability to antagonize histamine (B1213489) receptors, thereby mitigating allergic responses. However, specific assays or in vivo studies detailing the antihistaminic properties of closiramine aceturate are not publicly documented.

Antiviral Efficacy in Viral Infection Models (e.g., Coxsackievirus B3, Influenza A)

There is a significant lack of specific data on the antiviral efficacy of this compound against viral pathogens such as Coxsackievirus B3 and Influenza A. The development of antiviral therapeutics for these viruses is an active area of research, with numerous compounds being investigated for their ability to inhibit viral replication and pathogenesis. However, published studies that specifically assess the efficacy of this compound in these viral infection models are not available.

Investigation of Other Reported Biological Activities and Potential Research Applications

Beyond the scope of antihistaminic and antiviral activities, there is no significant body of public research detailing other biological activities or potential research applications for this compound. Its structural characteristics might suggest potential interactions with various biological targets, but without specific studies, any proposed activities would be purely speculative.

Comparative Pharmacological Profiling with Related Research Compounds in Model Systems

Due to the absence of pharmacological data for this compound, a comparative profiling with related research compounds is not feasible. To conduct such a comparison, foundational data on the activity of this compound in relevant model systems would be required.

Structure Activity Relationship Sar and Computational Studies

Identification of Key Structural Determinants for H1 Receptor Binding

The structure of Closiramine (B1614964) aceturate suggests it belongs to the tricyclic class of H1 antihistamines. The fundamental architecture of these molecules typically includes a diaryl- or heteroaryl-substituted core connected via a spacer to a terminal tertiary amine. In Closiramine aceturate, the tricyclic system, a benzo nih.govmdpi.comcyclohepta[1,2-b]pyridine ring, serves as the bulky lipophilic moiety essential for binding to the H1 receptor.

Key structural features that are generally considered crucial for the H1 receptor binding of related compounds include:

The Tricyclic Core: This rigid and extensive ring system is believed to interact with hydrophobic pockets within the H1 receptor. The presence of a chlorine atom on one of the benzene (B151609) rings likely influences the electronic distribution and lipophilicity of the molecule, potentially enhancing binding affinity.

The Ethylamine Side Chain: The length and nature of the spacer connecting the tricyclic core to the terminal amine are critical. In many first-generation antihistamines, a two- or three-atom chain is optimal for positioning the amine group for interaction with the receptor.

The Terminal Tertiary Amine: The dimethylamino group is a common feature in H1 antagonists. At physiological pH, this group is protonated, forming a cationic head that is thought to engage in a crucial ionic interaction with a conserved aspartate residue in the transmembrane domain 3 of the H1 receptor.

While direct experimental evidence for this compound is lacking, the presence of these key structural motifs provides a strong theoretical basis for its classification as an H1 receptor antagonist.

Table 1: Key Structural Features of this compound and Their Postulated Role in H1 Receptor Binding

| Structural Feature | Postulated Role in H1 Receptor Binding |

| Benzo nih.govmdpi.comcyclohepta[1,2-b]pyridine Core | Interacts with hydrophobic pockets of the H1 receptor. |

| Chlorine Substituent | Modulates lipophilicity and electronic properties, potentially enhancing binding. |

| Ethylamine Spacer | Provides optimal distance and orientation for the terminal amine group. |

| Terminal Dimethylamino Group | Forms a cationic head at physiological pH for ionic interaction with the receptor. |

SAR for Antiviral Activity in Pre-clinical Models

There is no publicly available preclinical data or research that establishes a structure-activity relationship for the antiviral activity of this compound. While some structurally related tricyclic compounds, such as the antidepressant clomipramine, have been investigated for potential antiviral effects against viruses like SARS-CoV-2, extrapolating these findings to this compound would be speculative and is not supported by direct evidence. The core structure of this compound, a benzo nih.govmdpi.comcyclohepta[1,2-b]pyridine derivative, is found in compounds with various biological activities, but specific antiviral SAR studies on this scaffold are not reported in the literature.

Computational Modeling for Ligand-Receptor Interactions and SAR Elucidation (e.g., Molecular Docking)

Specific molecular docking studies for this compound with the H1 receptor are not available in the peer-reviewed literature. However, computational modeling is a powerful tool used to predict the binding mode of ligands to their target receptors and to rationalize structure-activity relationships.

A hypothetical molecular docking study of this compound with a homology model or crystal structure of the H1 receptor would likely investigate the following:

Binding Pose: The orientation of this compound within the binding pocket of the H1 receptor.

Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, ionic bonds, or hydrophobic interactions with the ligand.

Binding Affinity: Estimation of the binding energy to predict the potency of the interaction.

Table 2: Hypothetical Key Interactions for this compound in H1 Receptor Binding Based on Computational Modeling Principles

| Type of Interaction | Potential Interacting Moiety of this compound | Potential Interacting Residues in H1 Receptor |

| Ionic Interaction | Protonated Dimethylamino Group | Conserved Aspartate (e.g., Asp107) |

| Hydrogen Bonding | Nitrogen atom in the pyridine (B92270) ring | Polar amino acid side chains (e.g., Ser, Thr, Asn) |

| Hydrophobic Interactions | Tricyclic Ring System | Aromatic and aliphatic residues (e.g., Phe, Trp, Tyr, Leu, Val) |

Analytical and Bioanalytical Methodologies in Research

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic methods are the cornerstone for the separation and quantification of Closiramine (B1614964) aceturate in research samples. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with various detectors are the most prevalent techniques.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of tricyclic antidepressants (TCAs) like Closiramine aceturate. A typical HPLC method involves a reversed-phase column, such as a C8 or C18, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile). nih.gov Isocratic or gradient elution can be employed to achieve optimal separation. For instance, a simple, rapid, and sensitive HPLC method was developed for the determination of four TCAs, where quantification was performed at 238 nm. nih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers enhanced sensitivity and selectivity for the analysis of TCAs in complex biological matrices like plasma. waters.com This technique allows for the simultaneous quantification of multiple TCAs and their metabolites. A robust UHPLC-MS/MS method for the analysis of 15 tricyclic antidepressants was developed using a C18 column and a gradient elution, demonstrating excellent precision and accuracy. waters.com Sample preparation for such analyses often involves protein precipitation or solid-phase extraction (SPE) to remove interferences from the biological matrix. nih.govwaters.com

Gas Chromatography (GC) has also been historically used for the analysis of TCAs. mdpi.com However, due to the thermal lability and polar nature of these compounds, derivatization is often required prior to analysis. Modern applications of GC for TCA analysis often incorporate novel sample preparation techniques to enhance sensitivity and reduce sample complexity. mdpi.com

Table 1: Representative HPLC and UHPLC-MS/MS Method Parameters for the Analysis of Tricyclic Antidepressants (Adapted for this compound)

| Parameter | HPLC-UV | UHPLC-MS/MS |

| Column | Kromasil C8 (250 x 4 mm, 5 µm) nih.gov | XSelect Premier HSS C18 (2.1 x 100 mm, 2.5 µm) waters.com |

| Mobile Phase | 0.05 M CH₃COONH₄ and CH₃CN (45:55 v/v) nih.gov | Water/methanol (B129727)/formic acid/ammonium formate (B1220265) gradient lcms.cz |

| Flow Rate | 1.5 mL/min nih.gov | 0.4 mL/min |

| Detection | UV at 238 nm nih.gov | Positive Electrospray Ionization (ESI+) with Multiple Reaction Monitoring (MRM) waters.com |

| Internal Standard | Bromazepam nih.gov | Deuterated analogues (e.g., amitriptyline-D3) nih.gov |

| Sample Preparation | Protein Precipitation or Solid-Phase Extraction (SPE) nih.gov | Protein Precipitation waters.com |

Spectroscopic Methods for Structural Characterization and Purity Verification

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity and purity of this compound. The primary methods employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), allows for the determination of the elemental composition of this compound and its metabolites. currenta.de Tandem mass spectrometry (MS/MS) is used to generate characteristic fragmentation patterns that serve as a fingerprint for the compound, aiding in its unambiguous identification in complex mixtures. currenta.dewa.gov Electrospray ionization (ESI) is a common ionization technique used for the analysis of TCAs by LC-MS. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules. northwestern.edu One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each atom in the this compound molecule, allowing for the complete assignment of its structure. NMR is also a primary method for assessing the purity of a bulk drug substance by identifying and quantifying impurities.

Table 2: Key Spectroscopic Data for Structural Characterization of Tricyclic Antidepressants

| Spectroscopic Technique | Information Provided |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement, elemental composition determination. currenta.de |

| Tandem Mass Spectrometry (MS/MS) | Characteristic fragmentation patterns for structural confirmation. currenta.dewa.gov |

| ¹H NMR Spectroscopy | Number of different types of protons, their chemical environment, and neighboring protons. |

| ¹³C NMR Spectroscopy | Number of different types of carbon atoms and their chemical environment. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between protons and carbons, aiding in complete structural assignment. |

Advanced Bioanalytical Techniques for In Vitro and In Vivo Sample Analysis

The analysis of this compound and its metabolites in biological matrices such as plasma, urine, and tissue homogenates requires highly sensitive and selective bioanalytical methods. These methods are essential for pharmacokinetic and metabolism studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological samples due to its high sensitivity, specificity, and speed. nih.govnih.gov The method typically involves a simple sample preparation step, such as protein precipitation or liquid-liquid extraction, followed by rapid chromatographic separation and detection by MS/MS. waters.comnih.gov The use of stable isotope-labeled internal standards is crucial for accurate and precise quantification. nih.gov

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that effectively removes endogenous interferences from biological samples, leading to cleaner extracts and improved analytical performance. nih.govwa.gov Various SPE sorbents can be employed depending on the physicochemical properties of this compound and the matrix.

UltraPerformance Convergence Chromatography (UPC²) is a newer technique that utilizes compressed carbon dioxide as the primary mobile phase. waters.com It offers orthogonality to reversed-phase LC and can be advantageous for the analysis of certain classes of compounds. UPC² has been successfully applied to the analysis of TCAs in human urine, demonstrating rapid analysis times and good quantitative accuracy. waters.com

Stereochemical Analysis and Its Impact on Biological Activity

This compound is a chiral compound, meaning it exists as enantiomers, which are non-superimposable mirror images. The different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. nih.gov Therefore, the stereochemical analysis of this compound is critical.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most common technique for the separation and quantification of enantiomers. phenomenex.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. phenomenex.com Polysaccharide-based CSPs are widely used for the chiral separation of a broad range of compounds. phenomenex.com The development of a stereoselective HPLC method is essential to study the pharmacokinetic and pharmacodynamic profiles of individual enantiomers of this compound.

The biological activity of many chiral drugs resides predominantly in one enantiomer. For instance, the S-enantiomer of citalopram (B1669093) (escitalopram) is responsible for its antidepressant effects. The stereoselective metabolism of chiral drugs, often mediated by cytochrome P450 enzymes, can lead to different plasma concentrations and durations of action for each enantiomer. mdpi.com Understanding the stereochemistry of this compound is, therefore, fundamental to optimizing its therapeutic effects and minimizing potential adverse reactions. nih.gov

Table 3: Common Chiral Stationary Phases for Enantiomeric Separation of Pharmaceuticals

| Chiral Stationary Phase (CSP) Type | Examples | Typical Applications |

| Polysaccharide-based | Cellulose and amylose (B160209) derivatives (e.g., Chiralcel OD, Chiralpak AD) researchgate.net | Broad range of chiral compounds, including many pharmaceuticals. phenomenex.com |

| Protein-based | α1-acid glycoprotein (B1211001) (AGP), ovomucoid | Separation of chiral drugs, particularly basic and acidic compounds. |

| Macrocyclic glycopeptide | Vancomycin, teicoplanin | Separation of amino acids and other polar compounds. |

| Pirkle-type (brush-type) | Phenylglycine, leucine (B10760876) derivatives | Separation of a variety of chiral compounds through π-π interactions. |

Advanced Research Techniques and Unexplored Avenues

Omics Approaches (Genomics, Proteomics, Metabolomics) in Mechanistic Elucidation

The comprehensive analysis of biological systems at the molecular level through omics technologies offers a powerful lens to dissect the multifaceted effects of closiramine (B1614964) aceturate. These approaches can reveal not only the primary mechanism of action but also secondary, off-target effects and adaptive responses that are not apparent through traditional pharmacological assays.

Genomics and Transcriptomics: By analyzing changes in gene expression across the entire genome (genomics) or the complete set of RNA transcripts (transcriptomics) in response to closiramine aceturate, researchers can identify signaling pathways and cellular processes modulated by the compound. For instance, such studies could uncover previously unknown downstream targets of the histamine (B1213489) H1 receptor or reveal gene networks involved in potential anti-inflammatory or immunomodulatory effects.

Proteomics: The large-scale study of proteins (proteomics) can provide a direct snapshot of the cellular machinery affected by this compound. Techniques like mass spectrometry-based proteomics can quantify changes in protein abundance and identify post-translational modifications, offering insights into the activation or inhibition of specific enzymes and signaling cascades. This could be particularly valuable in elucidating the mechanisms behind any observed sedative or anticholinergic side effects by identifying affected proteins in the central nervous system.

Metabolomics: As the downstream readout of genomic and proteomic alterations, the comprehensive analysis of metabolites (metabolomics) can reveal the ultimate physiological impact of this compound. researchgate.netnih.gov By profiling changes in the metabolome of cells or biological fluids after treatment, researchers can identify metabolic pathways that are significantly perturbed. This could lead to the discovery of novel biomarkers to monitor drug response or to understand the metabolic basis of its therapeutic effects and potential toxicities. The National Institutes of Health (NIH) Common Fund Metabolomics Program provides a repository and tools that could be leveraged for such studies. mitoproteome.org

Integrating data from these different omics platforms can provide a holistic view of the biological consequences of this compound exposure, paving the way for a more complete mechanistic understanding. researchgate.netnih.gov

Table 1: Potential Applications of Omics in this compound Research

| Omics Technique | Potential Application for this compound | Expected Insights |

| Genomics/Transcriptomics | Identification of genes and pathways modulated by this compound in target cells (e.g., neurons, immune cells). | Elucidation of downstream signaling cascades, discovery of off-target effects, and identification of potential new therapeutic indications. |

| Proteomics | Profiling of protein expression and post-translational modifications in response to treatment. | Understanding of enzyme and receptor activity modulation, and identification of protein biomarkers for drug efficacy. |

| Metabolomics | Analysis of metabolic fingerprints in biological samples following drug administration. | Revelation of perturbed metabolic pathways, discovery of biomarkers for therapeutic response and toxicity, and insights into the drug's physiological impact. |

Advanced Imaging Modalities for In Vitro and In Vivo Distribution Studies

Understanding where a drug goes in the body and how it interacts with its target in a living system is crucial for optimizing its therapeutic efficacy and minimizing side effects. Advanced imaging techniques offer non-invasive ways to visualize and quantify the distribution and target engagement of this compound.

Positron Emission Tomography (PET): PET imaging is a powerful technique for studying the pharmacokinetics and pharmacodynamics of drugs in vivo. By radiolabeling this compound with a positron-emitting isotope (e.g., Carbon-11 or Fluorine-18), its distribution and accumulation in various organs, including the brain, can be monitored in real-time. fda.gov PET studies have been successfully used to determine the brain penetration and histamine H1 receptor occupancy of various antihistamines, providing a direct link between drug concentration at the target site and its pharmacological effects, such as sedation. nih.gov Such studies on this compound would be invaluable in understanding its central nervous system effects.

Fluorescence Microscopy: In vitro, advanced fluorescence microscopy techniques, such as confocal microscopy and super-resolution microscopy, can be used to visualize the subcellular localization of fluorescently-tagged this compound or its interaction with fluorescently-labeled target receptors on or within cells. This can provide high-resolution information about the drug's journey to its site of action.

CRISPR/Cas9 and Genetic Knockout Models for Target Validation

The advent of CRISPR/Cas9 gene-editing technology has revolutionized the process of target identification and validation. criver.com This powerful tool, along with traditional gene knockout models, can be employed to unequivocally establish the role of specific molecular targets in mediating the effects of this compound.

CRISPR/Cas9-mediated Gene Knockout: By using CRISPR/Cas9 to specifically delete the gene encoding the histamine H1 receptor (or other potential targets) in cell lines, researchers can definitively determine if this receptor is solely responsible for the observed cellular effects of this compound. mdpi.commdpi.com The absence of a response to the drug in these knockout cells would provide strong evidence for on-target activity. Conversely, a persistent response would indicate the presence of off-target effects, which could then be investigated further. nih.govnih.gov

Histamine Receptor Knockout Mice: The use of knockout mice, in which the gene for a specific histamine receptor has been inactivated, has been instrumental in dissecting the physiological roles of these receptors. nih.govnih.gov Behavioral and pharmacological studies in H1 receptor knockout mice treated with this compound would be a powerful approach to validate its primary target in a whole-organism context. nih.govnih.gov For example, if this compound's sedative effects are absent in these mice, it would confirm the central role of the H1 receptor in this particular action. nih.gov Such models have also been used to explore the role of histamine receptors in inflammation and immune responses. nih.govmdanderson.org

Table 2: Genetic Models for Target Validation of this compound

| Genetic Model | Research Application | Key Question Addressed |

| CRISPR/Cas9 Knockout Cell Lines | In vitro validation of this compound's primary and potential off-targets. | Is the histamine H1 receptor necessary for the cellular effects of this compound? |

| Histamine H1 Receptor Knockout Mice | In vivo validation of the primary target and its role in the drug's physiological and behavioral effects. | Are the sedative, anti-allergic, and other in vivo effects of this compound mediated by the H1 receptor? |

High-Throughput Screening Methodologies for Novel Activity Discovery

Phenotypic Screening: Instead of screening for activity at a specific target, phenotypic screening involves testing compounds for their ability to produce a desired change in a cellular or organismal phenotype. By screening this compound across a diverse range of cell-based assays representing various disease states (e.g., cancer cell proliferation, viral replication, inflammatory responses), researchers may uncover unexpected therapeutic activities. bohrium.com

Target-Based Screening against New Receptors: Given its tricyclic structure, similar to other compounds with broad receptor activity profiles, this compound could be screened against a wide panel of G-protein coupled receptors, ion channels, and enzymes to identify potential new targets. drugbank.comresearchgate.net This could lead to the repositioning of this compound for new indications. HTS can be automated to test millions of compounds daily, significantly accelerating the discovery process. youtube.com

Theoretical Frameworks for Compound Design and Optimization

Computational approaches, including molecular modeling and quantitative structure-activity relationship (QSAR) studies, provide a theoretical framework to understand the interaction of this compound with its targets and to guide the design of new, improved analogs.

Molecular Docking and Dynamics Simulations: Molecular docking simulations can predict the preferred binding orientation of this compound within the three-dimensional structure of its target receptor, such as the histamine H1 receptor. researchgate.netnih.gov This can help to identify the key amino acid residues involved in the interaction. nih.gov Subsequent molecular dynamics simulations can then be used to study the stability of this interaction over time and to understand how the compound binding may induce conformational changes in the receptor. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govderpharmachemica.com By analyzing a set of molecules structurally related to this compound with known activities, a QSAR model can be developed to predict the activity of new, yet-to-be-synthesized derivatives. nih.govmdpi.com This allows for the rational design of compounds with potentially higher potency, selectivity, or improved pharmacokinetic properties. nih.govacs.org Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to other H1-antihistamines to guide drug design. researchgate.netnih.gov

Q & A

Q. What validation steps are critical when reporting this compound’s novel therapeutic targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.